Cas no 1421499-98-0 (3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide)

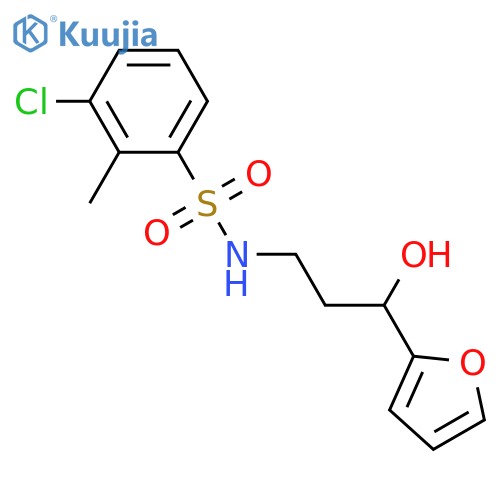

1421499-98-0 structure

商品名:3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide

CAS番号:1421499-98-0

MF:C14H16ClNO4S

メガワット:329.79914188385

CID:6479773

3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide

- 3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide

-

- インチ: 1S/C14H16ClNO4S/c1-10-11(15)4-2-6-14(10)21(18,19)16-8-7-12(17)13-5-3-9-20-13/h2-6,9,12,16-17H,7-8H2,1H3

- InChIKey: HTCNKYRTKNIDPE-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCC(C2=CC=CO2)O)(=O)=O)=CC=CC(Cl)=C1C

3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6190-1276-10mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-20μmol |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-25mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-3mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-15mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-5μmol |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-30mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-40mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-5mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6190-1276-20mg |

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzene-1-sulfonamide |

1421499-98-0 | 20mg |

$99.0 | 2023-09-09 |

3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1421499-98-0 (3-chloro-N-3-(furan-2-yl)-3-hydroxypropyl-2-methylbenzene-1-sulfonamide) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬